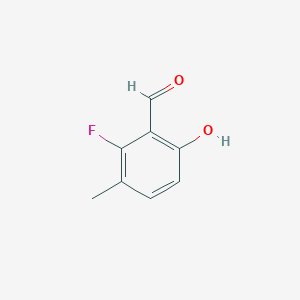

2-Fluoro-6-hydroxy-3-methylbenzaldehyde

説明

2-Fluoro-6-hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzaldehyde, featuring a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a methyl group at the 3-position on the benzene ring

特性

CAS番号 |

920525-52-6 |

|---|---|

分子式 |

C8H7FO2 |

分子量 |

154.14 g/mol |

IUPAC名 |

2-fluoro-6-hydroxy-3-methylbenzaldehyde |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-7(11)6(4-10)8(5)9/h2-4,11H,1H3 |

InChIキー |

MIYJTMOFXQOXSE-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C=C1)O)C=O)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 6-hydroxy-3-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.

Industrial Production Methods

Industrial production of 2-Fluoro-6-hydroxy-3-methylbenzaldehyde may involve more scalable and cost-effective methods. These could include catalytic processes or continuous flow reactions to ensure higher yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

2-Fluoro-6-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 2-Fluoro-6-hydroxy-3-methylbenzoic acid.

Reduction: 2-Fluoro-6-hydroxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Fluoro-6-hydroxy-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Fluoro-6-hydroxy-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.

類似化合物との比較

Similar Compounds

- 2-Fluoro-6-methylbenzaldehyde

- 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde

- 5-Fluoro-3-methylsalicylaldehyde

- 2-Fluoro-3-methylbenzaldehyde

Uniqueness

2-Fluoro-6-hydroxy-3-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a hydroxyl and a fluorine group on the benzene ring can influence its interactions with other molecules, making it a valuable compound for various applications.

生物活性

2-Fluoro-6-hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO2. It features a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a methyl group at the 3-position on the benzene ring. This compound is notable for its potential biological activities, which may include interactions with various enzymes and metabolic pathways.

| Property | Value |

|---|---|

| CAS No. | 920525-52-6 |

| Molecular Formula | C8H7FO2 |

| Molecular Weight | 154.14 g/mol |

| IUPAC Name | 2-fluoro-6-hydroxy-3-methylbenzaldehyde |

| InChI Key | MIYJTMOFXQOXSE-UHFFFAOYSA-N |

The biological activity of 2-Fluoro-6-hydroxy-3-methylbenzaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of both a hydroxyl and a fluorine group enhances its binding affinity and specificity for certain molecular targets, potentially influencing various metabolic pathways.

Enzyme Interactions

Research indicates that this compound may act as an inhibitor or modulator of specific enzyme activities. For instance, it has been shown to interact with aldehyde dehydrogenases, which are crucial in the metabolism of aldehydes in biological systems. The interaction can lead to altered metabolic processes, which may have implications in pharmacological applications .

Case Studies and Research Findings

- Enzyme Inhibition Studies : In vitro studies have demonstrated that 2-Fluoro-6-hydroxy-3-methylbenzaldehyde can inhibit certain enzymes involved in metabolic pathways, leading to reduced activity of these pathways. For example, it has been studied for its effects on insulin secretion and metabolic activity in pancreatic cells .

- Cancer Research : Investigations into the compound's role in cancer biology have highlighted its potential as a therapeutic agent. By inhibiting specific kinases involved in cell proliferation, it may contribute to reduced tumor growth in experimental models .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoro-6-hydroxy-3-methylbenzaldehyde | Hydroxyl and fluorine groups | Enzyme inhibition, potential anticancer |

| 2-Fluoro-6-methylbenzaldehyde | Lacks hydroxyl group | Limited biological activity |

| 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde | Nitro group present | Vascular effects in experimental models |

Synthesis and Industrial Use

The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its unique functional groups allow for versatile chemical reactions, including oxidation and substitution reactions .

Future Directions

Further research is warranted to explore the full extent of the biological activities of 2-Fluoro-6-hydroxy-3-methylbenzaldehyde. Potential areas of investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.

- Clinical trials to evaluate therapeutic efficacy in targeted diseases such as diabetes and cancer.

- Exploration of its role as a lead compound for developing new drugs targeting specific enzyme pathways.

Q & A

Q. What are the primary synthetic routes for 2-fluoro-6-hydroxy-3-methylbenzaldehyde, and how do reaction conditions influence yield?

Answer: Synthesis typically involves sequential functionalization of a benzaldehyde precursor. A plausible route includes:

- Methylation : Introduce the methyl group via Friedel-Crafts alkylation or directed ortho-metalation (e.g., using LDA) followed by quenching with methyl iodide .

- Hydroxylation : Protect the aldehyde group (e.g., as an acetal), perform hydroxylation via demethylation of a methoxy intermediate (e.g., using BBr₃), and deprotect .

- Fluorination : Achieve regioselective fluorination using electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange (e.g., Balz-Schiemann reaction) .

Q. Key Factors :

- Temperature control (e.g., fluorination at 0–6°C minimizes side reactions) .

- Catalyst selection (e.g., Pd for cross-coupling steps) .

Q. How can spectroscopic techniques resolve structural ambiguities in 2-fluoro-6-hydroxy-3-methylbenzaldehyde?

Answer:

- NMR :

- MS : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 170.05) and fragmentation patterns .

- FT-IR : Stretching vibrations for -OH (3200–3600 cm⁻¹), -CHO (∼2820 cm⁻¹), and C-F (1100–1250 cm⁻¹) .

Contradiction Resolution : Discrepancies in NMR assignments (e.g., overlapping peaks) can be resolved via 2D techniques (COSY, HSQC) or comparative analysis with analogs .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and hydroxyl groups affect reactivity in cross-coupling reactions?

Answer: The ortho -fluorine and para -hydroxyl groups create an electron-deficient aromatic ring, enhancing electrophilic substitution at the meta position. Computational studies (DFT) show:

- Reduced electron density at C-5 due to fluorine’s -I effect, favoring Suzuki-Miyaura coupling at this position .

- Hydrogen bonding between -OH and solvents (e.g., DMF) stabilizes intermediates, improving reaction efficiency .

Q. Methodology :

Q. How can conflicting solubility data (polar vs. nonpolar solvents) be reconciled for this compound?

Answer: Contradictions arise from the compound’s amphiphilic nature (-OH vs. -F/-CH₃).

- Experimental Design :

- Solubility tests in binary solvent systems (e.g., DCM:MeOH gradients) .

- Hansen Solubility Parameters (HSPs): Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict optimal solvents .

Q. What computational methods predict the compound’s tautomeric behavior in solution?

Answer:

- DFT Calculations : Compare keto-enol tautomer stability using Gaussian09 at the B3LYP/6-31G* level.

- MD Simulations : Analyze solvent effects (e.g., water vs. DMSO) on tautomer populations using GROMACS .

Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm confirms accuracy) .

Q. How can conflicting cytotoxicity data in cell-based assays be addressed?

Answer: Discrepancies may stem from:

Q. Advanced Method :

- ROS Detection : Probe oxidative stress via DCFH-DA fluorescence to distinguish cytotoxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。